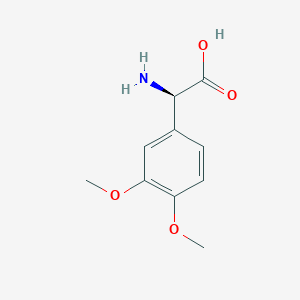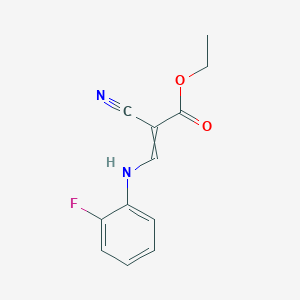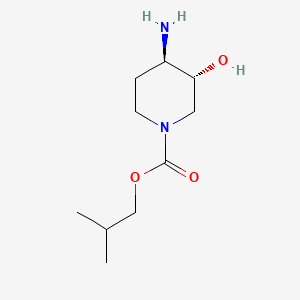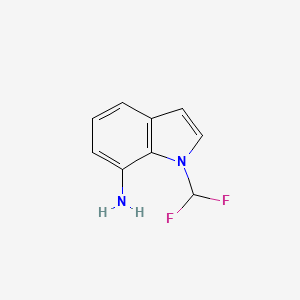
2,6,2',6'-Tetramethyl-biphenyl-4,4'-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine is an organic compound with the molecular formula C16H18N2. This compound is characterized by its biphenyl structure, where two benzene rings are connected by a single bond, and the presence of two amine groups at the 4,4’ positions. The tetramethyl substitution at the 2,2’,6,6’ positions adds steric hindrance, making it a unique compound in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where two aryl halides are coupled using a palladium catalyst in the presence of a base.
Tetramethyl Substitution:
Industrial Production Methods: In an industrial setting, the production of 2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine groups are converted to nitroso or nitro groups using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert the nitro groups back to amine groups using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halide or alkoxide derivatives.
科学的研究の応用
2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the tetramethyl groups can influence the binding affinity and specificity of the compound towards its targets. The amine groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
類似化合物との比較
2,2’,6,6’-Tetramethylbiphenyl: Lacks the amine groups, making it less reactive in certain chemical reactions.
4,4’-Diaminobiphenyl: Lacks the tetramethyl substitution, resulting in different steric and electronic properties.
2,2’,6,6’-Tetramethyl-4,4’-dihydroxybiphenyl: Contains hydroxyl groups instead of amine groups, leading to different reactivity and applications.
Uniqueness: 2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine is unique due to the combination of tetramethyl substitution and amine groups, which provides a distinct steric and electronic environment. This uniqueness makes it valuable in various chemical, biological, and industrial applications.
特性
分子式 |
C16H20N2 |
|---|---|
分子量 |
240.34 g/mol |
IUPAC名 |
4-(4-amino-2,6-dimethylphenyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C16H20N2/c1-9-5-13(17)6-10(2)15(9)16-11(3)7-14(18)8-12(16)4/h5-8H,17-18H2,1-4H3 |
InChIキー |
XUBKCXMWPKLPPK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C2=C(C=C(C=C2C)N)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)

![4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline](/img/structure/B11820864.png)



![N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B11820874.png)

![4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B11820890.png)
![rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B11820894.png)


![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)
